6-(Aminomethyl)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-(aminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
ZWWUULIQCLKWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CN)NC1=O |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling of 6 Aminomethyl Indolin 2 One Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. nih.govmdpi.com For indolin-2-one derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G, are used to compute optimized bond lengths, bond angles, and dihedral angles. nih.gov The theoretical results can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
By mapping the potential energy surface, DFT can also be used to explore the energy landscapes of flexible molecules like 6-(aminomethyl)indolin-2-one. This analysis helps identify different stable conformations (local minima on the energy landscape) and the energy barriers for converting between them, which is crucial for understanding its dynamic behavior and how it might adapt its shape to fit into a biological target.
Table 1: Representative Theoretical Bond Lengths in an Indolin-2-one Core Structure Calculated by DFT Note: This table presents typical, generalized data for the indolin-2-one scaffold based on computational studies of related molecules to illustrate the output of DFT calculations. Actual values for this compound would require specific computation.
| Bond | Typical Calculated Bond Length (Å) | Bond Type |
|---|---|---|
| C=O | 1.21 - 1.25 | Carbonyl Double Bond |
| C-N (amide) | 1.37 - 1.41 | Amide Single Bond |
| C-C (aromatic) | 1.38 - 1.42 | Aromatic Carbon-Carbon Bond |
| C-C (aliphatic) | 1.52 - 1.56 | Aliphatic Carbon-Carbon Bond |
Quantum chemical methods are highly effective in predicting spectroscopic parameters that can be directly correlated with experimental spectra.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov The number of vibrational modes can be determined based on the number of atoms in the molecule (3N-6 for non-linear molecules, where N is the number of atoms). libretexts.orgyoutube.com Theoretical frequency calculations help in the assignment of experimental IR bands to specific molecular motions, such as stretching or bending of particular bonds. hawaii.edu It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental data. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of DFT. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. aps.orgrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (like tetramethylsilane, TMS) can be determined. mdpi.com Comparing the predicted NMR spectra with experimental data is a powerful method for structural elucidation and confirmation. nih.govnih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in Indolin-2-one Derivatives Note: This table is illustrative, based on general findings in the literature for similar compounds. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Stretching of the nitrogen-hydrogen bond in the indolinone ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the benzene (B151609) ring. |
| C=O Stretch (Amide) | 1680 - 1720 | Stretching of the carbonyl double bond, a characteristic peak for the lactam group. |
| C=C Stretch (Aromatic) | 1580 - 1620 | Stretching vibrations within the aromatic ring. |
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. osti.gov It is an invaluable tool for understanding and predicting a molecule's reactive behavior. nih.gov The MESP map visually identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. researchgate.netjmchemsci.com For a molecule like this compound, the MESP would highlight the negative potential around the carbonyl oxygen and the positive potential near the amine and amide hydrogens, indicating likely sites for hydrogen bonding and other intermolecular interactions. nih.gov
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. dergipark.org.tr
Chemical Hardness (η): Represents the resistance to change in electron distribution. dergipark.org.tr
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comarxiv.org
These parameters are crucial for comparing the reactivity of different indolin-2-one derivatives and understanding their potential for chemical reactions or metabolic transformation. chemrxiv.org
Table 3: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High value indicates lower stability and higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | High value indicates a good electrophile. |
Molecular Docking and Dynamics Simulations for Bio-Macromolecular Interactions
To understand how this compound might function as a biologically active agent, it is essential to model its interactions with macromolecular targets like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmedjpps.com This method is central to structure-based drug design. jmchemsci.com For indolin-2-one derivatives, which are often investigated as kinase inhibitors, docking studies can predict how the molecule fits into the ATP-binding site of a target kinase. nih.govresearchgate.netscirp.org
The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank them. arxiv.org The top-ranked poses represent the most likely binding modes. Analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. mdpi.comacs.org The scoring functions also provide an estimate of the binding affinity, which helps in prioritizing compounds for synthesis and experimental testing. dundee.ac.uk
Table 4: Hypothetical Docking Results for an Indolin-2-one Ligand in a Kinase Active Site Note: This table illustrates the type of information obtained from a molecular docking study, based on general principles of kinase inhibition by similar scaffolds. nih.govresearchgate.net
| Ligand Moiety | Interacting Residue in Protein | Interaction Type | Significance |
|---|---|---|---|
| Indolinone Carbonyl (C=O) | Cysteine (backbone NH) | Hydrogen Bond | Anchors the ligand in the hinge region, a common feature for kinase inhibitors. |
| Indolinone NH | Glutamate (side chain C=O) | Hydrogen Bond | Provides additional stability in the binding pocket. |
| Aromatic Ring | Leucine, Valine | Hydrophobic Interaction | Occupies a hydrophobic pocket, contributing to binding affinity. |
| Aminomethyl Group | Aspartate (side chain COO⁻) | Ionic/Hydrogen Bond | Forms a key interaction in a solvent-exposed region, potentially enhancing selectivity. |
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. nih.govmdpi.com An MD simulation starts with a docked pose and calculates the forces between atoms and their subsequent motions, providing a trajectory of the complex's behavior.
MD simulations are critical for:
Assessing Binding Stability: They can verify whether a binding pose predicted by docking is stable over a period of nanoseconds to microseconds. researchgate.net
Revealing Conformational Changes: MD can show how the protein and/or ligand change their conformations to achieve an optimal fit, a concept known as "induced fit". nih.gov
Identifying the Role of Water: Simulations explicitly including water molecules can reveal their crucial role in mediating ligand-protein interactions. nih.gov
Calculating Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimations of binding affinity than those from docking scores alone. nih.gov
These simulations provide a deeper understanding of the molecular recognition process and the factors governing binding affinity and selectivity. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For the indolin-2-one scaffold, including derivatives like this compound, QSAR is a valuable tool in drug discovery for predicting the biological potency of novel compounds and understanding the structural requirements for activity. nih.gov These models help in prioritizing the synthesis of compounds with potentially enhanced efficacy. The core principle of QSAR is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its biological activity. tum.de By quantifying these properties using molecular descriptors, statistical or machine learning methods can establish a predictive relationship. unc.eduyoutube.com
In recent years, machine learning (ML) has become integral to the development of robust QSAR models for indolin-2-one derivatives and other compound classes. nih.govyoutube.com Various ML algorithms are employed to handle the complexity and non-linearity of structure-activity relationships. These models are trained on datasets of indolin-2-one analogs with known biological activities, such as inhibitory concentrations (IC50) against specific protein targets like kinases. nih.govnih.gov
Commonly used machine learning techniques in this context include:
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR methods that relate the biological activity of molecules to their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For instance, 3D-QSAR studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors have successfully generated reliable CoMFA and CoMSIA models to guide the design of new, potent inhibitors. nih.gov
Machine Learning Regression Methods: Algorithms such as k-Nearest Neighbors (kNN), Decision Trees (DT), Support Vector Machines (SVM), and Gradient Boosting (GB) are used to build predictive models. nih.govnih.gov These methods can capture complex patterns in the data, often outperforming traditional linear regression techniques. nih.gov
Deep Learning: Utilizing multi-layered neural networks, deep learning can learn intricate features from molecular representations. unc.eduyoutube.com Deep QSAR models have shown promise in predicting bioactivities for diverse chemical datasets. unc.edu
The development process involves calculating a wide range of molecular descriptors (e.g., 2D, 3D) for each molecule in the training set and then applying an ML algorithm to build a model that can predict the activity of new, untested compounds. nih.gov
Table 1: Overview of Machine Learning Models in QSAR for Indolin-2-one Analogs
| Model Type | Description | Common Algorithms | Application Example |
|---|---|---|---|
| 3D-QSAR | Correlates 3D molecular fields (steric, electrostatic, etc.) with biological activity. | CoMFA, CoMSIA | Predicting inhibitory activity of pyrrole-indolin-2-ones against Aurora A kinase. nih.gov |
| Regression Models | Builds a regression model to predict continuous activity values (e.g., IC50). | k-Nearest Neighbors, Support Vector Machines, Random Forests | Developing models to predict the inhibitory activity of kinase inhibitors. nih.gov |
| Classification Models | Classifies compounds as active or inactive based on a predefined threshold. | Support Vector Machines, AdaBoost, C5.0 | Virtual screening of large compound libraries to identify potential c-Src tyrosine kinase inhibitors. nih.gov |
| Deep Learning | Uses multi-layered neural networks to learn complex structure-activity relationships. | Deep Neural Networks (DNNs) | Predicting kinase inhibition from molecular structures. unc.edu |
A crucial aspect of QSAR modeling is to define its Applicability Domain (AD) . The AD is the region of chemical space, defined by the properties of the training set molecules, for which the model is considered reliable. tum.demdpi.commdpi.com Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. mdpi.com Defining the AD is a key principle for model validation, ensuring that the model is only used for structurally similar compounds to those it was trained on. mdpi.com Methods to define the AD often rely on measuring the distance of a new compound to the compounds in the training set, using molecular fingerprints or descriptor ranges. mdpi.comvariational.ai
To ensure the robustness and predictive power of a QSAR model, it must be rigorously validated using several statistical metrics. youtube.com This process typically involves splitting the dataset into a training set for model building and an external test set for evaluating its predictive performance on unseen data.
Key validation metrics include:
Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. Values closer to 1 indicate a better fit. nih.gov
Cross-validated R² (q² or r²cv): Assesses the model's internal predictivity through cross-validation procedures like leave-one-out. A high q² value (typically > 0.5) is essential for a robust model. nih.gov
Root Mean Squared Error (RMSE): Indicates the average magnitude of the prediction error. Lower values signify higher accuracy. nih.gov
External Validation Metrics (e.g., R²pred): The coefficient of determination calculated for the external test set, which provides the most stringent test of the model's predictive ability on new data.
Table 2: Common Validation Metrics in QSAR
| Metric | Description | Acceptable Value | Purpose |
|---|---|---|---|
| R² | Goodness-of-fit for the training set. | > 0.6 | Measures how well the model explains the variance in the training data. |
| q² (r²cv) | Internal predictive ability (cross-validation). | > 0.5 | Assesses the model's robustness and guards against overfitting. nih.gov |
| RMSE | Root Mean Squared Error of prediction. | As low as possible | Quantifies the absolute error between predicted and actual values. nih.gov |
| R²pred | Predictive ability for the external test set. | > 0.6 | Evaluates the model's ability to generalize to new, unseen data. |
In Silico High-Throughput Screening and Rational Design of Indolin-2-one Libraries
In silico (computational) methods are powerful tools for accelerating the discovery of new drug candidates by screening vast virtual libraries of compounds and guiding the design of more effective molecules. researchgate.netnih.gov These approaches are significantly faster and more cost-effective than traditional experimental high-throughput screening (HTS). nih.govresearchgate.net
In Silico High-Throughput Screening (Virtual Screening): Virtual screening (VS) involves the use of computational methods to screen large databases of chemical compounds against a biological target. nih.gov For the indolin-2-one scaffold, this process can identify novel derivatives with a high probability of being active. The workflow often involves:
Library Preparation: A large library of virtual compounds, which can include millions of structures, is prepared for screening.
Filtering: Compounds are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) to remove molecules with unfavorable pharmacokinetic properties. tandfonline.com
Screening: Validated QSAR models or molecular docking simulations are used to predict the activity of the remaining compounds. nih.gov QSAR models rapidly predict activity based on structure, while docking predicts how a molecule might bind to the active site of a target protein. nih.govnih.gov
Hit Selection: Compounds predicted to be highly active (the "hits") are selected for further investigation and experimental validation. nih.gov
Rational Design of Indolin-2-one Libraries: The insights gained from QSAR models and molecular docking studies are used for the rational design of new indolin-2-one derivatives with improved potency and selectivity. mdpi.comresearchgate.net For example, 3D-QSAR models generate contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. nih.gov If a model indicates that a bulky, electron-withdrawing group at a specific position on the indolin-2-one ring enhances binding, medicinal chemists can synthesize new analogs with these features. nih.gov This structure-based design approach was used to develop new indolin-2-one derivatives as potent inhibitors of Tropomyosin receptor kinase (TRKs). tandfonline.com Similarly, docking studies can reveal key interactions, such as hydrogen bonds between the indolin-2-one core and amino acid residues in the target's active site, guiding modifications to optimize these interactions. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov
Biological and Mechanistic Investigations of Aminomethylated Indolin 2 One Derivatives
Enzyme and Receptor Modulation Studies
Derivatives of the indolin-2-one scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The core structure serves as a versatile pharmacophore for designing potent and selective kinase inhibitors.
VEGFR-2: Certain indolin-2-one derivatives have demonstrated strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. For instance, a synthesized derivative, compound 9 , which links the isatin (B1672199) and quinazoline (B50416) moieties, showed potent inhibition of VEGFR-2 with an IC₅₀ value of 56.74 nM. nih.gov Another compound, 20 , from the same study, also displayed nanomolar inhibitory action against the VEGFR-2 enzyme, being 5.4-fold more potent than the reference compound indirubin. nih.gov
Src Kinase: The Src family of tyrosine kinases is a frequent target for indolin-2-one-based inhibitors. Research on aminomethyl indole (B1671886) derivatives revealed that substitution at the 5-position of the indole ring plays a significant role in Src kinase inhibition. nih.gov One specific nonsubstituted aminomethyl indole derivative, Compound 1a , exhibited tyrosine kinase inhibition with an IC₅₀ of 102.6 ± 1.16 μM. nih.gov This suggests that while lipophilicity at this position can be important for other biological activities, it may negatively impact Src kinase inhibition. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a key strategy in cancer research. The oxindole (B195798) core is a well-established scaffold for potent CDK2 inhibitors. nih.gov Studies have shown that indolin-2-one derivatives can effectively inhibit CDK2. For example, compound 9 was found to be a strong inhibitor of CDK2 with an IC₅₀ value of 9.39 nM, which was 4.8 times more potent than the reference indirubin. nih.gov Molecular docking studies confirmed that this compound exhibits a strong binding affinity to the ATP-binding site of CDK2. nih.govmdpi.com
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML). haematologica.orghaematologica.org The indolin-2-one scaffold is present in multi-kinase inhibitors like sunitinib, which targets FLT3 among other kinases. mdpi.com Research into novel inhibitors has shown that compounds with this core structure can potently inhibit FLT3 and its mutations that confer resistance. nih.govnih.gov A multi-kinase inhibitor, EC-70124 , which is an indolocarbazole analog, has demonstrated greater potency for both wild-type FLT3 and the mutated FLT3-ITD than the established drug midostaurin. mdpi.com
MAPK1 (ERK2): The Mitogen-Activated Protein Kinase (MAPK) pathway is central to cell proliferation and survival. nih.gov Inhibition of the MAPK/ERK pathway is a therapeutic target, and indolin-2-one derivatives have been explored for this purpose. nih.gov The inhibition of upstream kinases that activate this pathway, such as RAF or MEK, can lead to decreased phosphorylation and activation of ERK. The inhibition of kinases like FLT3 by aminomethylated indolin-2-one derivatives leads to the suppression of downstream signaling mediators, including ERK. haematologica.orgmdpi.com
Table 1: Kinase Inhibition by Indolin-2-one Derivatives
| Kinase | Derivative Compound | IC₅₀ (nM) | Reference |
|---|---|---|---|
| VEGFR-2 | Compound 9 | 56.74 | nih.gov |
| VEGFR-2 | Compound 20 | > indirubin | nih.gov |
| Src Kinase | Compound 1a | 102,600 | nih.gov |
| CDK2 | Compound 9 | 9.39 | nih.gov |
| FLT3 | HSW630-1 | 18.6 | nih.gov |
| FLT3-ITD | HSW630-1 | 8.77 | nih.gov |
Beyond kinases, the indolin-2-one scaffold has been used to develop inhibitors for other enzyme systems involved in inflammation and metabolic pathways.
5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.orgmdpi.com Indoline-based compounds have been identified as inhibitors of 5-LOX. In one study, an indoline (B122111) derivative, compound 43 , was identified as a notable 5-LOX inhibitor. nih.gov Further optimization led to the development of compound 73 , which showed potent dual inhibition of 5-LOX and sEH with an IC₅₀ of 0.41 ± 0.01 μM for 5-LOX. nih.gov Another series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives also showed balanced activity against both COX and LOX, with one compound having a 5-LOX IC₅₀ of 0.56 μM. nih.gov
Soluble Epoxide Hydrolase (sEH): The enzyme sEH metabolizes anti-inflammatory epoxy fatty acids into less active diols. nih.govmdpi.com Therefore, inhibiting sEH is a therapeutic strategy for reducing inflammation. nih.gov Medicinal chemistry efforts have focused on creating dual-purpose drugs, and indoline-based compounds have emerged as effective dual inhibitors of both 5-LOX and sEH. nih.gov The optimized derivative, compound 73 , demonstrated potent inhibition of sEH with an IC₅₀ of 0.43 ± 0.10 μM, making it a promising anti-inflammatory agent. nih.gov
Urease: There is no specific information in the provided search results regarding the inhibition of urease by 6-(Aminomethyl)indolin-2-one or its direct derivatives.
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, potentially leading to the disruption of DNA replication and transcription in cancer cells. unipa.it Indolin-2-one derivatives have been evaluated for their ability to bind to DNA. An investigation into an indolin-2-one derivative containing an m-aminobenzylidene fragment (compound 4d ) revealed a moderate binding affinity to DNA. nih.gov The experimental results indicated a Stern-Volmer quenching constant (Ksv) of 1.35 x 10⁴ M⁻¹ when studied with an ethidium (B1194527) bromide probe, suggesting an intercalative or groove-binding interaction. nih.gov
Cellular and Molecular Pathway Interrogation
A key mechanism of action for many anticancer compounds is the ability to halt cell division and trigger programmed cell death (apoptosis). Indolin-2-one derivatives have been shown to effectively induce these processes in various cancer cell lines.
Cell Cycle Arrest: Studies on hepatocellular carcinoma (HepG2) cells treated with indolin-2-one derivatives compounds 9 and 20 showed a significant induction of cell cycle arrest at the G1 phase. nih.gov This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation. nih.gov The arrest is often associated with the upregulation of cell cycle inhibitory proteins. nih.gov
Apoptosis: The same compounds that induce cell cycle arrest also trigger apoptosis. frontiersin.org In HepG2 cells, treatment with compounds 9 and 20 led to an elevated Bax/Bcl-2 ratio, a key indicator of the initiation of the intrinsic apoptotic pathway. nih.gov This change in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins subsequently activates the caspase cascade, including caspase-3 and caspase-7, leading to programmed cell death. nih.gov Furthermore, these compounds significantly increased the expression of Fas-L, a member of the tumor necrosis factor (TNF) family, indicating the activation of the extrinsic death pathway as well. nih.gov
The biological effects of aminomethylated indolin-2-one derivatives are rooted in their ability to alter cellular signaling pathways, which in turn modulates the expression of key regulatory genes. nih.gov
Treatment of cancer cells with these derivatives leads to significant changes in the expression levels of proteins that control the cell cycle and apoptosis. In HepG2 cells, compounds 9 and 20 were found to significantly upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The p53 protein acts as a transcription factor that, when activated, can induce the expression of p21, which in turn enforces the G1 cell cycle arrest. nih.gov
Furthermore, inhibition of kinases like FLT3 by related inhibitors leads to a marked decrease in the phosphorylation of downstream signaling molecules such as STAT5, AKT, and ERK. haematologica.orgmdpi.com This inhibition effectively blocks the pro-survival signals that are constitutively active in certain cancer cells, contributing to the observed anti-proliferative and pro-apoptotic effects. mdpi.com
Antimicrobial Efficacy and Underlying Mechanisms
The indolin-2-one scaffold is a core structure in a multitude of compounds demonstrating a wide range of biological activities, including significant antimicrobial properties. Derivatives featuring aminomethylated substitutions have been a particular focus of research to develop new agents against pathogenic microorganisms.
Derivatives of indolin-2-one have shown considerable efficacy against a variety of both Gram-positive and Gram-negative bacteria. nih.gov Research into these compounds has identified activity against clinically relevant species such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Some synthesized series of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have demonstrated promising antibacterial effects. tandfonline.com
The antibacterial potential extends to challenging multidrug-resistant (MDR) strains. A synthetic indole derivative, identified as SMJ-2, has been shown to be effective against all multidrug-resistant gram-positive bacteria. nih.gov Furthermore, certain indole derivatives are recognized for their potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In specific studies, newly synthesized furanone derivatives incorporating the indolin-2-one moiety were screened for activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Shigilla flexneri. nih.gov One compound from this series, designated 8j, was found to be equipotent to the antibiotic chloramphenicol (B1208) in its ability to inhibit the growth of E. coli, exhibiting a minimum inhibitory concentration (MIC) of 2.5 μg/mL. nih.gov Other research has detailed the testing of indolin-2-one derivatives against Gram-positive bacteria like Bacillus cereus and Streptomyces chartreusis, as well as the Gram-negative bacterium Escherichia coli. researchgate.net
| Derivative Class | Bacterial Strain(s) | Reported Activity | Source |
|---|---|---|---|
| Furanone derivative (Compound 8j) | Escherichia coli | MIC: 2.5 μg/mL (equipotent to chloramphenicol) | nih.gov |
| Synthetic indole derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | Effective against all tested MDR strains | nih.gov |
| Aminomethylated indolin-2-ones | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Significant antimicrobial activity | nih.gov |
| 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides | Various pathogenic bacteria | Promising antibacterial activities | tandfonline.com |
The antifungal properties of indolin-2-one derivatives have been evaluated against various pathogenic fungi. Screenings have included activity against species such as Aspergillus niger, Aspergillus clavatus, Aspergillus flavus, and Candida albicans. nih.govnih.gov A series of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles were synthesized and tested against pathogenic strains of Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.gov
One particularly active compound, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (4c), demonstrated a MIC of 5.85 µ g/disc against A. fumigatus and 11.71 µ g/disc against A. flavus and A. niger in disc diffusion assays. nih.gov Using a microbroth dilution assay, the MIC for compound 4c was 15.62 µg/mL against A. fumigatus and 31.25 µg/mL against both A. flavus and A. niger. nih.gov In another study, a series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and assessed for their antifungal activity against five plant pathogenic fungi. mdpi.com Many of these compounds showed moderate to excellent activity. mdpi.com Notably, compound 3u displayed superior activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L. mdpi.com
| Derivative/Compound | Fungal Strain | Method | Reported Activity (MIC/EC50) | Source |
|---|---|---|---|---|
| Compound 4c | Aspergillus fumigatus | Disc Diffusion | 5.85 µg/disc | nih.gov |
| Compound 4c | Aspergillus flavus | Disc Diffusion | 11.71 µg/disc | nih.gov |
| Compound 4c | Aspergillus niger | Disc Diffusion | 11.71 µg/disc | nih.gov |
| Compound 4c | Aspergillus fumigatus | Microbroth Dilution | 15.62 µg/mL | nih.gov |
| Compound 4c | Aspergillus flavus & A. niger | Microbroth Dilution | 31.25 µg/mL | nih.gov |
| Compound 3u | Rhizoctonia solani | - | EC50: 3.44 mg/L | mdpi.com |
Indole-based compounds have been extensively studied for their potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Schiff bases of indoline-2,3-dione (isatin) have been identified as potential inhibitors of Mtb DNA gyrase, a crucial enzyme for mycobacterial survival. mdpi.com Some of these derivatives exhibited promising inhibitory activity with half-maximal inhibitory concentration (IC50) values ranging from 50–157 μM. mdpi.com
Hybrid molecules incorporating indole scaffolds have shown high activity against both drug-sensitive and drug-resistant strains of Mtb. walshmedicalmedia.com Certain compounds demonstrated significant in vitro and ex vivo activity against the drug-sensitive H37Rv strain (MIC = 0.05-2 μg/mL) and the isoniazid-resistant clinical isolate CN-40 (MIC = 0.018-4.44 μg/mL). walshmedicalmedia.com These agents were also active against Mycobacterium avium, with MIC values between 0.05-1.5 μg/mL for 15 of the compounds tested. walshmedicalmedia.com Further research into isatin-tethered quinolines has led to the development of candidates with activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov
The indole framework is a key feature in several anti-HIV agents, including the FDA-approved non-nucleoside reverse transcriptase inhibitor, delavirdine. nih.gov Research has focused on various viral targets. A series of novel 3-hydrazonoindolin-2-one derivatives were designed as potential inhibitors of HIV-1 RNase H. mdpi.comunica.itnih.gov Several of these compounds displayed micromolar inhibitory activity, with the most potent exhibiting an inhibitory constant (Ki) value of 0.55 μM. mdpi.comnih.gov
| Derivative Class | Viral Target | Reported Activity | Source |
|---|---|---|---|
| 3-hydrazonoindolin-2-one | HIV-1 RNase H | Ki: 0.55 μM (most potent) | mdpi.comnih.gov |
| Aminodiol inhibitors | HIV-1 Protease | EC50: 0.05 to 0.33 μM | nih.gov |
| Tetrahydroindazolylbenzamide | Reverse Transcriptase (late stage) | EC50: 2.77 μM; SI: 68 | nih.gov |
| ACAi-001 | HIV-1 Capsid | Potent anti-HIV-1 activity | biorxiv.org |
Anti-inflammatory Properties in In Vitro and Pre-clinical In Vivo Models
Indolin-2-one derivatives have been investigated as a source of potent anti-inflammatory agents. nih.gov In an in vitro study using RAW264.7 murine macrophages, a series of nineteen 3-substituted-indolin-2-one derivatives were evaluated for their anti-inflammatory effects. nih.govmdpi.com Among them, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the highest activity by inhibiting the production of nitric oxide (NO) and suppressing the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.gov The mechanism of action for this compound was found to involve the inhibition of lipopolysaccharide (LPS)-induced signaling through the Akt, MAPK, and NF-κB pathways. nih.gov
Similarly, a series of novel indole-2-one and 7-aza-2-oxindole derivatives were shown to inhibit LPS-stimulated release of TNF-α and IL-6 in RAW264.7 macrophages. researchgate.net Two compounds, 7i and 8e, also suppressed the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS). researchgate.net Importantly, compound 7i provided significant protection from LPS-induced septic death in a preclinical mouse model, highlighting its in vivo potential. researchgate.net Other studies on indazole derivatives showed they could dose- and time-dependently inhibit carrageenan-induced hind paw edema in rats. nih.gov In vitro assays confirmed these derivatives inhibited COX-2 and pro-inflammatory cytokines, which likely contributes to their anti-inflammatory effect. nih.gov
Exploration of Additional Biological Activities (e.g., Analgesic Properties)
While the primary focus of many studies on aminomethylated indolin-2-one derivatives has been on their antimicrobial, anticancer, and anti-inflammatory activities, the diverse biological profile of the core indole structure suggests potential for other therapeutic applications. The structural similarities of some derivatives to known bioactive molecules indicate that activities such as analgesic properties could be present. However, based on the reviewed literature, specific investigations into the analgesic effects of this compound or its closely related derivatives are not extensively detailed. This remains an area with potential for future research to fully explore the therapeutic scope of this chemical class.
Advanced Analytical Techniques for Comprehensive Characterization and Research
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 6-(Aminomethyl)indolin-2-one. Each technique probes different aspects of the molecule's quantum mechanical properties, yielding a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The aromatic region is expected to show distinct signals for the three protons on the benzene (B151609) ring. The protons at the C-3 position of the indolinone ring typically appear as a singlet, while the aminomethyl protons (CH₂) and the amine protons (NH and NH₂) will also produce characteristic signals.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the lactam ring at a significantly downfield shift, aromatic carbons, and the aliphatic carbons of the C-3 and the aminomethyl group.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments. COSY identifies proton-proton coupling networks, while HMBC reveals correlations between protons and carbons over two to three bonds, solidifying the structural assignment by connecting different fragments of the molecule. scispace.combioorganica.org.uaamazonaws.comnih.gov
Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| NH (Lactam) | 8.0 - 8.5 (s, 1H) | - |
| H-7 | ~7.1 - 7.3 (d) | ~125 - 128 |
| H-5 | ~6.8 - 7.0 (d) | ~122 - 125 |
| H-4 | ~6.7 - 6.9 (s) | ~110 - 115 |
| CH₂ (Aminomethyl) | ~3.8 - 4.0 (s, 2H) | ~45 - 50 |
| NH₂ (Amine) | 1.5 - 2.5 (br s, 2H) | - |
| CH₂ (C-3) | ~3.5 (s, 2H) | ~35 - 40 |
| C=O (C-2) | - | ~175 - 180 |
| C-3a | - | ~130 - 135 |
| C-6 | - | ~138 - 142 |
| C-7a | - | ~145 - 150 |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR))
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. upi.eduthermofisher.comresearchgate.net The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
N-H Stretching: The lactam N-H and the primary amine N-H groups give rise to distinct stretching vibrations. The lactam N-H typically appears as a single, sharp band, while the primary amine (NH₂) shows two bands (symmetric and asymmetric stretches) in the region of 3200-3400 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the five-membered lactam ring is expected in the range of 1680-1710 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹.
N-H Bending: The bending vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and the lactam are found in the fingerprint region (1000-1350 cm⁻¹).
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine, Asymmetric & Symmetric) | 3300 - 3400 | Medium |
| N-H Stretch (Lactam) | 3150 - 3250 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Lactam) | 1680 - 1710 | Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
Mass Spectrometry (MS and Hyphenated Techniques)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₁₀N₂O), the molecular weight is 162.19 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 162. The fragmentation pattern is critical for structural confirmation. wikipedia.orguab.edulibretexts.orgyoutube.commiamioh.edu Key fragmentation pathways for this compound are expected to include:
Alpha-Cleavage: The bond between the benzylic carbon and the amine nitrogen is prone to cleavage, leading to the loss of the •CH₂NH₂ radical and formation of a stable ion.
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a common fragmentation pathway for amines, resulting in the formation of a tropylium-like ion or other stable carbocations.
Lactam Ring Cleavage: The indolinone ring can undergo fragmentation, often involving the loss of carbon monoxide (CO).
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 162 | [M]⁺˙ (Molecular Ion) | - |
| 133 | [M - CH₂NH]⁺ | Loss of azomethine radical |
| 132 | [M - CH₂NH₂]⁺ | Alpha-cleavage at the aminomethyl group |
| 134 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactam |
| 117 | [C₈H₇N]⁺˙ | Further fragmentation of the ring |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. The indolin-2-one core acts as the primary chromophore. The spectrum is expected to exhibit characteristic absorption bands arising from π→π* transitions within the aromatic system and the conjugated lactam group. researchgate.netresearchgate.net The position of the absorption maximum (λmax) can be influenced by solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The indole (B1671886) moiety, a related chromophore, is known for its fluorescent properties. nih.gov While the indolin-2-one structure is different, it may still exhibit fluorescence. The presence of the aminomethyl group, an electron-donating group, could influence the emission properties. The fluorescence spectrum, including the emission maximum and quantum yield, would provide insights into the molecule's excited-state properties. nih.govspiedigitallibrary.org
Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption)
Time-resolved spectroscopic techniques, such as femtosecond transient absorption, are advanced methods used to study the dynamics of excited electronic states on extremely short timescales (femtoseconds to nanoseconds). researchgate.netnih.gov For a molecule like this compound, these techniques could be applied to investigate processes such as:
Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron may be transferred from the electron-donating aminomethyl group to the electron-accepting indolinone core. Time-resolved spectroscopy can track the formation and decay of this charge-transfer state.
Excited-State Proton Transfer (ESPT): The presence of acidic (lactam NH) and basic (amine NH₂) sites could lead to proton transfer events in the excited state, which can be monitored in real-time.
Intersystem Crossing: The rate of transition from the excited singlet state to a triplet state can also be measured, providing a complete picture of the molecule's photophysical pathways. nih.govacs.org
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for quantitative analysis. researchgate.netlcms.cznih.gov
A typical purity analysis would be conducted using a reverse-phase HPLC (RP-HPLC) method. In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18 silica) with a polar mobile phase. The retention time of the compound is a characteristic feature under specific chromatographic conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Method development would involve optimizing parameters such as the mobile phase composition (e.g., mixtures of water and acetonitrile (B52724) or methanol), the pH of the mobile phase (often adjusted with additives like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape), column temperature, and flow rate to achieve optimal separation from any potential impurities or degradation products. researchgate.net
Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV at a relevant λmax (e.g., 254 nm or 280 nm) |
| Injection Volume | 5 - 20 µL |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical compounds and separating closely related substances, such as isomers. bjbms.org Its widespread use is due to its high resolution, sensitivity, and applicability to a wide range of analytes. thermofisher.com For this compound, reversed-phase HPLC (RP-HPLC) is a primary method for quantification and impurity profiling. cetjournal.it
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. thermofisher.com The high efficiency of modern HPLC columns, often packed with sub-2 µm particles, allows for the separation of compounds with very similar structures. mdpi.com
Isomer separation is a critical application of HPLC in pharmaceutical analysis, as different isomers can exhibit varied pharmacological and toxicological profiles. bjbms.org Chiral HPLC, utilizing a chiral stationary phase (CSP), can be employed to separate enantiomers of this compound if a chiral center is present or introduced. unife.it Alternatively, pre-column derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral RP-HPLC column. nih.gov The choice of column, mobile phase composition, and detector (typically UV-Vis) are optimized to achieve baseline resolution between the main compound and any potential isomers or impurities. nacalai.com
Table 1: Illustrative HPLC Parameters for Analysis of an Indolin-based Compound
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interactions. cetjournal.it |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) | Separates compounds based on polarity. Acid modifier improves peak shape. cetjournal.it |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. nacalai.com |
| Detector | UV-Vis at 280 nm | Monitors the eluent for UV-absorbing compounds like indolinones. cetjournal.it |
| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and interactions. nacalai.com |
Advanced Thin-Layer Chromatography Techniques (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages, including parallel analysis of multiple samples, low solvent consumption, and high sensitivity. mdpi.com It serves as a powerful tool for the identification, purity testing, and stability analysis of compounds like this compound.
The process involves applying the sample as a narrow band onto a high-performance plate coated with a fine layer of sorbent (e.g., silica (B1680970) gel 60F254). nih.gov The plate is then placed in a chamber containing a specific mobile phase. phytojournal.com The mobile phase moves up the plate by capillary action, and components of the sample separate based on their differential affinity for the stationary and mobile phases, resulting in distinct bands at different heights (Rf values). nih.gov
After development, the plate is dried and the separated bands are visualized, typically under UV light (e.g., 254 nm). mdpi.com Quantitative analysis is performed using a densitometer, which scans the plate and measures the absorbance or fluorescence of the spots. nih.gov The resulting data can be used to determine the purity of this compound and quantify any impurities present. nih.gov
Table 2: Typical HPTLC Method Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | HPTLC plates coated with Silica gel 60F254 | Provides a polar adsorbent surface for separation. nih.gov |
| Sample Application | Automated band-wise application (e.g., Linomat 5) | Ensures precise and reproducible application for quantitative analysis. nih.gov |
| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Toluene:Ethyl Acetate) | Drives the separation; composition is optimized for desired resolution. mdpi.com |
| Chamber Saturation | 20 minutes | Ensures a uniform vapor environment for reproducible chromatography. nih.gov |
| Detection/Scanning | Densitometric scanning at a specific wavelength (e.g., 254 nm) | Allows for the quantification of the separated compound and impurities. mdpi.com |
Capillary Electrophoresis (CE) for Pharmaceutical Purity and Bioanalysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. ijnrd.org It is particularly well-suited for pharmaceutical analysis due to its high efficiency, rapid analysis times, and minimal sample and solvent requirements. ijnrd.orgnih.gov For this compound, CE is an excellent method for purity and impurity profiling, offering an orthogonal approach to HPLC. nih.govlcms.cz
In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced, and a high voltage is applied across the capillary. ijnrd.org Charged molecules migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to separation. ijnrd.org The high efficiency of CE allows for the separation of closely related impurities, including isomers. nih.gov Chiral CE, which involves adding a chiral selector to the BGE, is a powerful method for resolving enantiomers. mdpi.com
Beyond purity analysis, CE is a valuable tool for bioanalysis, capable of analyzing drugs and metabolites in complex biological matrices like plasma or urine. nih.govnih.gov Its ability to handle small sample volumes makes it ideal for pharmacokinetic studies where sample availability may be limited. nih.gov
Table 3: General Capillary Electrophoresis System Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d., 50 cm length) | Provides the separation channel and supports the electroosmotic flow. nih.gov |
| Background Electrolyte (BGE) | Phosphate or Borate buffer at a specific pH | Conducts current, controls pH, and influences separation selectivity. nih.gov |
| Applied Voltage | 15-30 kV | Drives the electrophoretic and electroosmotic flow for separation. researchgate.net |
| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces a precise, small volume of sample into the capillary. nih.gov |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Monitors analytes as they pass the detection window. DAD provides spectral information. mdpi.com |
Surface Characterization Techniques (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))
The solid-state properties of a pharmaceutical compound, such as particle size, morphology, and surface topography, are critical as they can influence factors like dissolution rate and bioavailability. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing these surface and particle attributes of this compound in its solid form.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field. gov.nl.ca The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. gov.nl.ca For this compound, SEM analysis can reveal the crystalline habit, particle shape, size distribution, and surface texture of the bulk powder. This information is vital for understanding the material's physical behavior during formulation and processing.
Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface imaging at the nanometer scale. nih.gov An AFM operates by scanning a sharp probe attached to a cantilever across the sample surface. aps.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a topographical map of the surface. aps.org AFM can be used to examine the surface of individual crystals of this compound, revealing fine details such as crystal growth steps, defects, and surface roughness, which are beyond the resolution of SEM. nih.gov
Table 4: Comparison of Surface Characterization Techniques
| Technique | Principle | Information Obtained for this compound | Typical Resolution |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Scans surface with a focused electron beam; detects secondary or backscattered electrons. gov.nl.ca | Particle morphology, crystal habit, size, and aggregation. | Nanometer scale (~1-10 nm) nih.gov |
| Atomic Force Microscopy (AFM) | Scans a physical probe over the surface; measures tip-sample forces. nih.gov | High-resolution 3D topography, surface roughness, crystal defects. nih.gov | Sub-nanometer to Angstrom scale nih.gov |
Q & A
Q. What are the recommended synthetic pathways for 6-(Aminomethyl)indolin-2-one, and how can purity be optimized?
The synthesis of this compound derivatives typically involves condensation reactions using indolin-2-one precursors and aldehydes under acidic conditions. For example, analogs are synthesized via refluxing indolin-2-one with substituted aldehydes in acetic acid, followed by alkylation using sodium hydride and alkyl halides in DMF . To optimize purity, chromatographic techniques (e.g., column chromatography) and spectroscopic characterization (NMR, HRMS) are critical. Evidence from indolin-2-one derivatives highlights the importance of controlling reaction time and temperature to minimize side products .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% is typical for biological assays).
- X-ray crystallography (if applicable): To resolve ambiguities in stereochemistry.
Refer to standardized protocols for indolin-2-one derivatives, which emphasize rigorous solvent removal and baseline correction during analysis .
Q. How should researchers design dose-response experiments for evaluating biological activity?
Dose-response studies should include:
- Wide concentration ranges (e.g., 1 nM–100 µM) to capture full efficacy and potency.
- Positive and negative controls : Use known inhibitors/agonists and vehicle-only groups.
- Replicates : Triplicate measurements to account for variability.
- Statistical methods : IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism).
See pharmacological guidelines for indolin-2-one analogs, which stress the importance of normalizing data to control groups .
Advanced Research Questions
Q. How can structural modifications of this compound improve target selectivity in kinase inhibition studies?
To enhance selectivity:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to modulate binding affinity, as demonstrated in fluorinated indolin-2-one derivatives .
- Molecular docking : Pre-screen analogs against kinase crystal structures to predict binding modes.
- In vitro profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Contradictions in selectivity data may arise from assay conditions (e.g., ATP concentration); replicate experiments under standardized ATP levels .
Q. How should conflicting data between in vitro and in vivo efficacy be addressed?
Discrepancies often stem from:
- Pharmacokinetic factors : Poor solubility or metabolic instability. Mitigate via formulation (e.g., PEGylation) or prodrug strategies.
- Tissue penetration : Use radiolabeled analogs to quantify biodistribution.
- Model relevance : Validate in vivo models (e.g., orthotopic vs. xenograft) for translational relevance.
Prioritize orthogonal assays (e.g., Western blot for target engagement) to confirm mechanism .
Q. What strategies are effective for integrating computational and experimental data in structure-activity relationship (SAR) studies?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity.
- Free-energy perturbation (FEP) : Refine docking predictions by simulating ligand-binding energetics.
- Iterative design : Synthesize top computational hits and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Refer to workflows for indolin-2-one-based ligands, which emphasize cross-validation between in silico and experimental IC50 values .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Cell line authentication : Confirm identity via STR profiling.
- Culture conditions : Standardize media, serum, and passage numbers.
- Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target-specific effects.
For example, discrepancies in indolin-2-one cytotoxicity may reflect differential expression of metabolic enzymes (e.g., CYP450 isoforms) .
Q. What methodologies are recommended for analyzing metabolic stability of this compound derivatives?
- Microsomal assays : Incubate compounds with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
- Half-life (t₁/₂) calculation : Use first-order decay kinetics.
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to identify toxic intermediates.
Protocols for indolin-2-one derivatives highlight the need for NADPH-regenerating systems and control incubations .
Methodological Frameworks
Q. How to design a robust research plan for studying this compound in neurodegenerative disease models?
Hypothesis : Define the target pathway (e.g., amyloid-beta aggregation, tau phosphorylation).
In vitro models : Use primary neurons or iPSC-derived cultures for mechanistic studies.
In vivo models : Select transgenic rodents (e.g., APP/PS1 mice) with age-matched controls.
Endpoints : Quantify biomarkers (e.g., Aβ40/42 via ELISA) and behavioral outcomes (e.g., Morris water maze).
Data analysis : Apply ANOVA with post-hoc tests and correct for multiple comparisons.
Refer to neuropharmacology guidelines emphasizing blinding and randomization .
Q. What are best practices for reconciling literature gaps in the mechanistic understanding of this compound?
- Systematic reviews : Use PRISMA guidelines to aggregate and critique existing data.
- Unresolved questions : Prioritize hypotheses with translational potential (e.g., dual kinase/GPCR activity).
- Collaborative validation : Share compounds with independent labs to replicate key findings.
Example: Contradictory reports on indolin-2-one cytotoxicity warrant meta-analyses to identify confounding variables (e.g., cell line drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
